N-ethyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-ethyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.3852 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzenesulfonamide group, known for its diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with ethylamine. This reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-ethyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound may affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the pyrrolidine ring.
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide: Contains a phenoxyethyl group instead of an ethyl group.
Uniqueness
N-ethyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of both the pyrrolidine ring and the benzenesulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C14H20N2O3S |
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Molecular Weight |
296.39 g/mol |
IUPAC Name |
N-ethyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O3S/c1-4-15-20(18,19)14-10(2)8-12(9-11(14)3)16-7-5-6-13(16)17/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
PDRRTMPRWCTWAL-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1C)N2CCCC2=O)C |
Origin of Product |
United States |
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